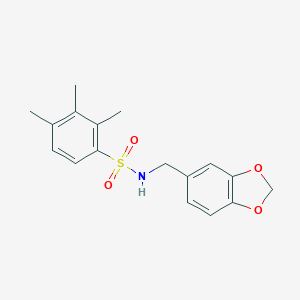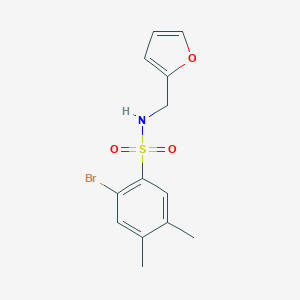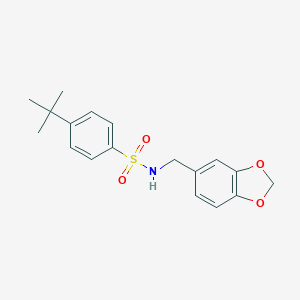
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzenesulfonamide, commonly known as MDL-100,907, is a potent and selective antagonist of the serotonin 5-HT2A receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various areas of research, including neuroscience, psychiatry, and pharmacology.
Mécanisme D'action
MDL-100,907 acts as a selective antagonist of the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, MDL-100,907 can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
MDL-100,907 has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the modulation of synaptic plasticity. It has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MDL-100,907 is a potent and selective antagonist of the serotonin 5-HT2A receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of using MDL-100,907 in lab experiments is that it is not selective for the 5-HT2A receptor and can also bind to other serotonin receptors, which may complicate the interpretation of experimental results.
Orientations Futures
There are several directions that future research on MDL-100,907 could take. One possible direction is to investigate its potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety. Another direction is to study its effects on synaptic plasticity and neuronal activity, which could provide insights into the underlying mechanisms of its therapeutic effects. Additionally, further research could focus on developing more selective antagonists of the serotonin 5-HT2A receptor that could be used to study its specific role in various physiological and pathological conditions.
Méthodes De Synthèse
MDL-100,907 can be synthesized using a multi-step process that involves the reaction of 1,3-benzodioxole with tert-butylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with a reducing agent, such as lithium aluminum hydride, to yield the final product.
Applications De Recherche Scientifique
MDL-100,907 has been widely used in scientific research to study the role of the serotonin 5-HT2A receptor in various physiological and pathological conditions. It has been shown to have potential therapeutic applications in the treatment of schizophrenia, depression, anxiety, and other psychiatric disorders.
Propriétés
Formule moléculaire |
C18H21NO4S |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C18H21NO4S/c1-18(2,3)14-5-7-15(8-6-14)24(20,21)19-11-13-4-9-16-17(10-13)23-12-22-16/h4-10,19H,11-12H2,1-3H3 |
Clé InChI |
IHMFAXIHZZIXNL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



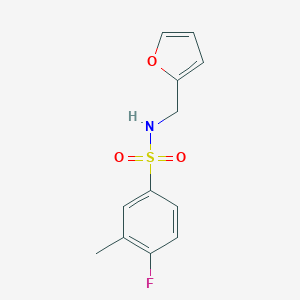
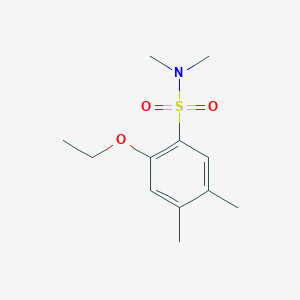
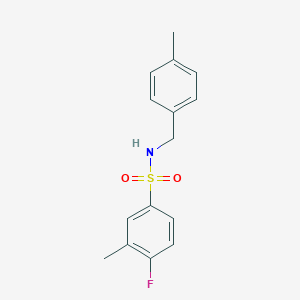
![2-[(3,4-Dimethoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B275399.png)
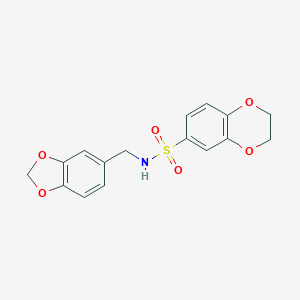
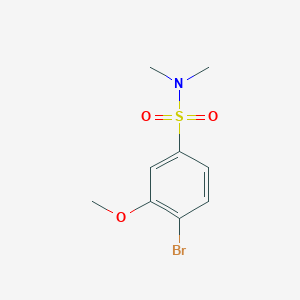
![3-Methyl-4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoic acid](/img/structure/B275407.png)
![2,3-Dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl methyl ether](/img/structure/B275411.png)
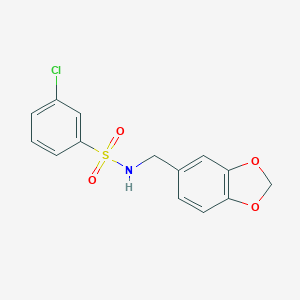
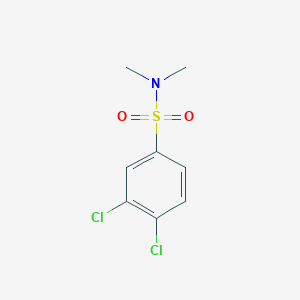
![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B275422.png)
![2,4,5-trimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275431.png)
